molecular formula C14H22ClN B14369289 4-chloro-N-octylaniline CAS No. 92328-83-1

4-chloro-N-octylaniline

Cat. No.: B14369289
CAS No.: 92328-83-1
M. Wt: 239.78 g/mol
InChI Key: KANKTZGXYAHUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-octylaniline is an organic compound with the molecular formula C14H22ClN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a chlorine atom, and the amino group is substituted with an octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-octylaniline can be achieved through several methods. One common approach involves the alkylation of 4-chloroaniline with octyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chloroaniline and octyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or acetonitrile.

    Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-octylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone imines.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone imines, while reduction can produce primary amines.

Scientific Research Applications

4-chloro-N-octylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-octylaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Octylaniline: Similar structure but lacks the chlorine atom.

    4-chloroaniline: Similar structure but lacks the octyl group.

    N-octylaniline: Similar structure but lacks the chlorine atom.

Uniqueness

4-chloro-N-octylaniline is unique due to the presence of both the chlorine atom and the octyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

92328-83-1

Molecular Formula

C14H22ClN

Molecular Weight

239.78 g/mol

IUPAC Name

4-chloro-N-octylaniline

InChI

InChI=1S/C14H22ClN/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,16H,2-7,12H2,1H3

InChI Key

KANKTZGXYAHUOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.